
Spectroscopic Profile of 4-Fluoro-2-nitroaniline:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-nitroaniline

Cat. No.: B1293508 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols.

Molecular Structure and Properties
4-Fluoro-2-nitroaniline is an aromatic amine with the chemical formula C₆H₅FN₂O₂ and a

molecular weight of 156.11 g/mol . Its structure consists of a benzene ring substituted with a

fluorine atom, a nitro group, and an amino group.

Property Value

IUPAC Name 4-Fluoro-2-nitroaniline

CAS Number 364-78-3

Molecular Formula C₆H₅FN₂O₂

Molecular Weight 156.11 g/mol

Melting Point 90-94 °C
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The following sections present the available spectroscopic data for 4-Fluoro-2-nitroaniline,

crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 4-Fluoro-2-nitroaniline, both ¹H and ¹³C NMR provide key insights into its chemical

environment. A comprehensive study of the NMR spectra of various fluoronitroanilines,

including 4-Fluoro-2-nitroaniline, has been conducted, and the spectra have been fully

assigned.

Table 1: NMR Spectroscopic Data for 4-Fluoro-2-nitroaniline

¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Data not

explicitly found,

but expected to

show complex

splitting patterns

due to H-H and

H-F coupling.

Aromatic

Protons, Amino

Protons

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

Data not

explicitly found,

but expected to

show six distinct

signals for the

aromatic

carbons, with

splitting due to

C-F coupling.

Aromatic

Carbons
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Note: Specific, experimentally verified chemical shifts and coupling constants for 4-Fluoro-2-
nitroaniline are reported in the publication "Multinuclear magnetic resonance studies of

fluoronitroanilines." Researchers should refer to this source for precise data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Fluoro-2-nitroaniline is expected to show characteristic absorption bands for its

amine, nitro, and fluoro-aromatic moieties.

Table 2: IR Spectroscopic Data for 4-Fluoro-2-nitroaniline

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium N-H stretch (primary amine)

1650 - 1580 Medium N-H bend (primary amine)

1570 - 1490 Strong Asymmetric NO₂ stretch

1390 - 1300 Strong Symmetric NO₂ stretch

1200 - 1000 Strong C-F stretch

~1600 and ~1475 Medium-Strong C=C stretch (aromatic ring)

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Fluoro-2-nitroaniline, electron ionization (EI) is a common method.

Table 3: Mass Spectrometry Data for 4-Fluoro-2-nitroaniline
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m/z Relative Intensity Assignment

156 High Molecular Ion [M]⁺

126 Moderate [M - NO]⁺

110 Moderate [M - NO₂]⁺ or [M - H₂NO]⁺

83 High Fragmentation product

Data sourced from the NIST WebBook and PubChem.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 4-Fluoro-2-nitroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.

Transfer the solution to a 5 mm NMR tube using a pipette.

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Techniques: Standard ¹H and ¹³C{¹H} pulse programs are used. For ¹³C NMR, a larger

number of scans may be required to achieve a good signal-to-noise ratio.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).
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FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Fluoro-2-nitroaniline with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the

spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample compartment should be collected prior to sample analysis.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

A small amount of 4-Fluoro-2-nitroaniline is introduced into the mass spectrometer, often

via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized by heating in a high vacuum environment.

Ionization and Analysis:

Ionization Method: The gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-Fluoro-2-nitroaniline.
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Caption: General workflow for spectroscopic analysis of 4-Fluoro-2-nitroaniline.

Relationship of Spectroscopic Data to Molecular
Structure
This diagram illustrates how each spectroscopic technique provides unique information about

the structure of 4-Fluoro-2-nitroaniline.
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Spectroscopic Techniques

Structural Information Provided

4-Fluoro-2-nitroaniline
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Connectivity of H and C atoms
Electronic environment
C-F and H-F coupling

Presence of functional groups:
-NH₂ (amine)
-NO₂ (nitro)
C-F bond

Aromatic C=C

Molecular Weight (156.11)
Elemental Composition
Fragmentation Pattern

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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